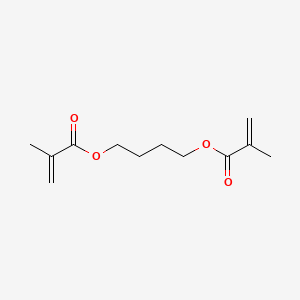

1,4-Butanediol dimethacrylate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJWAAUYNWGQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27813-90-7, 28883-57-0 | |

| Record name | 1,4-Butanediol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28883-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044870 | |

| Record name | Butane-1,4-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Liquid; [HSDB] Colorless liquid; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C @ 3 MM HG | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.011 @ 25 °C/15.6 °C | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

2082-81-7 | |

| Record name | Butanediol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane-1,4-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX6732HE0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Butanediol Dimethacrylate: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediol dimethacrylate (BDDMA) is a difunctional methacrylic monomer that serves as a crucial crosslinking agent in the synthesis of various polymers.[1] Its chemical structure, featuring two terminal methacrylate groups connected by a flexible four-carbon butanediol linker, allows for the formation of highly crosslinked polymer networks. This property imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting materials.[1][2] BDDMA is widely utilized in diverse fields, including the formulation of dental resins, adhesives, coatings, and composite materials.[1][2][3] In the realm of drug development, its biocompatible and biodegradable nature makes it a person of interest for creating hydrogels and nanoparticles for controlled drug delivery systems. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a 1,4-butanediol backbone with its two hydroxyl groups esterified with methacrylic acid.[2] This bifunctional nature is key to its role as a crosslinker.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | Butane-1,4-diyl bis(2-methylacrylate)[4] |

| Synonyms | 1,4-Butylene dimethacrylate, Tetramethylene dimethacrylate[4][5] |

| CAS Number | 2082-81-7[2][5] |

| EC Number | 218-218-1[4][6] |

| Molecular Formula | C12H18O4[2][5] |

| Molecular Weight | 226.27 g/mol [5][6] |

Physicochemical Properties

| Property | Value |

| Physical State | Colorless to slightly yellowish, viscous liquid at room temperature[2][4][6] |

| Odor | Faint, characteristic ester-like or slight acrylate odor[2][4] |

| Density | 1.023 g/mL at 25 °C[7][8] |

| Boiling Point | 132-134 °C at 4 mmHg[7][8] |

| Melting Point | -23 °C[4] |

| Flash Point | > 110 °C (> 230 °F)[9] |

| Solubility | Sparingly soluble in water; miscible with common organic solvents like ethanol, acetone, and chloroform[2] |

| Refractive Index | n20/D 1.456[7] |

| Vapor Pressure | 0.1 Pa at 20 °C[4][6] |

Experimental Protocols

Synthesis of this compound via Transesterification

This protocol describes a common industrial method for synthesizing high-purity this compound.[6]

Materials:

-

Methyl methacrylate (reactant)

-

1,4-Butanediol (reactant)

-

Organotin catalyst (e.g., dibutyltin dilaurate)[6]

-

Composite polymerization inhibitor (e.g., a mixture of hydroquinone and phenothiazine)[6]

-

Reaction vessel equipped with a distillation column, stirrer, and temperature control

Procedure:

-

Charge the reaction vessel with methyl methacrylate, 1,4-butanediol, the organotin catalyst, and the composite polymerization inhibitor.

-

Heat the mixture under stirring to initiate the transesterification reaction. The reaction is typically carried out at a controlled temperature to facilitate the removal of the methanol byproduct via distillation, which drives the equilibrium towards the product.[2]

-

Continuously monitor the reaction progress by analyzing the composition of the distillate and the reaction mixture.

-

Once the reaction is complete (as indicated by the cessation of methanol distillation and analysis of the reaction mixture), cool the vessel.

-

The crude product is then purified, typically by vacuum distillation or extraction, to remove unreacted starting materials, catalyst, and any byproducts, yielding this compound with a purity exceeding 99.0%.[6]

Characterization by ¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a proton nuclear magnetic resonance (¹H NMR) spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Prepare the sample by dissolving approximately 5-10 mg of this compound in about 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer the solution to the NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts, and a relaxation delay of 1-2 seconds.

-

Process the acquired data, which includes Fourier transformation, phase correction, and baseline correction. The resulting spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Characterization by FT-IR Spectroscopy

This protocol describes the general procedure for obtaining a Fourier-transform infrared (FT-IR) spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

FT-IR spectrometer with an appropriate sampling accessory (e.g., attenuated total reflectance (ATR) or salt plates for a liquid film)

Procedure:

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal or between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

-

Place the sample accessory into the FT-IR spectrometer.

-

Acquire the infrared spectrum. Typically, spectra are collected over a wavenumber range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty ATR crystal or salt plates should be acquired and automatically subtracted from the sample spectrum.

-

Analyze the resulting spectrum for characteristic absorption bands of the functional groups present in this compound.

Free Radical Polymerization

This protocol provides a general outline for the free radical polymerization of this compound to form a crosslinked polymer network.

Materials:

-

This compound (monomer)

-

A free radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN)

-

Solvent (optional, depending on the desired polymer morphology)

-

Reaction vessel with inert atmosphere capability (e.g., nitrogen or argon) and temperature control

Procedure:

-

If a solvent is used, dissolve the this compound and the initiator in the chosen solvent in the reaction vessel. For bulk polymerization, the initiator is dissolved directly in the monomer.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) for a sufficient time to remove dissolved oxygen, which can inhibit free radical polymerization.

-

Heat the reaction mixture to a temperature that will cause the thermal decomposition of the initiator and the generation of free radicals.

-

Maintain the temperature and stirring for the desired reaction time. The polymerization will proceed, leading to the formation of a crosslinked polymer network, often resulting in a solid or gel-like material.

-

After the desired polymerization time, cool the reaction vessel.

-

The resulting polymer can be purified by washing with a suitable solvent to remove any unreacted monomer and initiator fragments.

Visualizations

Caption: Synthesis workflow of this compound.

Safety and Toxicology

This compound is considered to have low to moderate acute toxicity.[2] However, it can cause irritation to the skin, eyes, and respiratory system upon direct contact.[2][10] Prolonged or repeated skin contact may lead to sensitization and allergic dermatitis in some individuals.[2] Inhalation of vapors or mists can result in respiratory tract irritation.[2] Therefore, it is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[10]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for researchers and drug development professionals.

-

Dental Materials: It is a common crosslinking agent in dental composites and adhesives, enhancing their mechanical properties and durability.[2]

-

Biomaterials: BDDMA is used in the synthesis of biocompatible and biodegradable polymers for tissue engineering scaffolds and other biomedical applications.

-

Drug Delivery: The ability to form crosslinked networks makes BDDMA suitable for the preparation of hydrogels and nanoparticles for the controlled release of therapeutic agents. The degradation of the ester linkages can be tailored to control the drug release rate.

-

Coatings and Adhesives: In the broader materials science field, it is used to improve the performance of coatings and adhesives.[2][6]

Conclusion

This compound is a versatile difunctional monomer with a well-established role in polymer chemistry. Its ability to form crosslinked networks with enhanced properties makes it indispensable in various industrial applications. For researchers and professionals in drug development, BDDMA offers significant potential in the design of advanced biomaterials and drug delivery systems. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Comparison of chemical analysis of residual monomer in a chemical-cured dental acrylic material to an FTIR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A new method for quantifying the intensity of the C=C band of dimethacrylate dental monomers in their FTIR and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102030641B - Method for preparing this compound - Google Patents [patents.google.com]

- 7. Methyl methacrylate(80-62-6) 1H NMR [m.chemicalbook.com]

- 8. pure.tue.nl [pure.tue.nl]

- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 10. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1,4-Butanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanediol dimethacrylate (BDDMA) is a difunctional methacrylic monomer with the chemical formula C12H18O4.[1][2] It serves as a crucial crosslinking agent in the formulation of a wide array of polymers.[3][4][5] Its ability to form rigid, durable networks upon polymerization makes it an indispensable component in dental resins, composites, adhesives, coatings, and other advanced materials.[1][3][5] This document provides a comprehensive overview of the core physicochemical properties of BDDMA, details the standard experimental methodologies for their determination, and illustrates its fundamental chemical behavior.

Chemical Identity and Structure

This compound is structurally composed of a 1,4-butanediol backbone with methacrylate groups attached to each end.[1] This bifunctional nature allows it to act as a bridge, or crosslinker, between polymer chains.

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | butane-1,4-diyl bis(2-methylacrylate)[2] |

| Synonyms | BDDMA, 1,4-Butylene dimethacrylate, Tetramethylene dimethacrylate[2][6][7] |

| CAS Number | 2082-81-7[1][2][6] |

| EC Number | 218-218-1[2][6] |

| Molecular Formula | C12H18O4[1][2] |

| Molecular Weight | 226.27 g/mol [2][8][9] |

| Canonical SMILES | CC(=C)C(=O)OCCCCOC(=O)C(=C)C[1] |

| InChI Key | XOJWAAUYNWGQAU-UHFFFAOYSA-N[1][10] |

Physicochemical Properties

The physical and chemical properties of BDDMA are summarized below. These characteristics are critical for its handling, application, and performance in polymer formulations.

General and Physical Properties

At room temperature, BDDMA is a colorless to slightly yellowish, viscous liquid with a faint, ester-like odor.[1] It is a non-flammable liquid with low volatility.[2][8]

| Property | Value |

| Physical State | Liquid at 20°C and 1013.25 hPa[2][8] |

| Appearance | Colorless to almost colorless clear liquid[1] |

| Odor | Faint, sweet, acrylate-like[1][2][8] |

| Density | 1.023 - 1.024 g/mL at 25 °C[8] |

| Boiling Point | > 211°C (polymerizes) at 1025 hPa[2]; 132-134 °C at 4-5 mmHg[3][6][10] |

| Melting Point / Freezing Point | -23 °C[2] |

| Flash Point | 113 - 139 °C (closed cup)[2][6][11] |

| Vapor Pressure | 0.1 Pa at 20°C[2][8] |

| Viscosity | 6.5 mPa.s at 20℃[4] |

| Refractive Index (n20/D) | 1.456[8][10] |

Solubility

BDDMA is sparingly soluble in water but is miscible with a wide range of common organic solvents.[1][8]

| Solvent | Solubility |

| Water | 243 mg/L at 20°C[2][3] |

| Organic Solvents | Readily miscible with ethanol, acetone, chloroform, ethers, ketones, and hydrocarbons[1][8] |

| Octanol-Water Partition Coefficient (Log Kow) | 3.1 at 20°C[2][3] |

Chemical Reactivity and Polymerization

The primary chemical characteristic of BDDMA is its ability to undergo free-radical polymerization via its two terminal methacrylate groups. This difunctionality allows it to act as a potent crosslinking agent, forming a three-dimensional polymer network that enhances the mechanical strength, thermal stability, and chemical resistance of the final material.[1][2][8] Polymerization can be initiated by heat, light (UV), or chemical initiators. To prevent premature polymerization during storage, inhibitors such as MEHQ (hydroquinone monomethyl ether) are typically added.[8][10]

The synthesis of BDDMA is generally achieved through the esterification of 1,4-butanediol with methacrylic acid.

Caption: Synthesis of BDDMA and its subsequent free-radical polymerization to form a crosslinked network.

Experimental Protocols

The determination of the physicochemical properties of liquid monomers like BDDMA follows standardized methodologies, primarily those established by organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Density Measurement

The density of liquid chemicals is commonly determined using a digital density meter based on an oscillating U-tube, following protocols similar to ASTM D4052 or ASTM D7777 .[12][13]

-

Principle: A small volume of the liquid sample is introduced into a U-shaped borosilicate glass tube, which is then forced to oscillate. The instrument measures the period of oscillation. Since the oscillation period is directly related to the mass of the sample within the fixed volume of the tube, the density can be precisely calculated.

-

Methodology:

-

Calibrate the instrument using two standards of known density, typically dry air and ultrapure water.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Inject the sample into the measurement cell, ensuring no air bubbles are present.

-

The instrument automatically measures the oscillation period and calculates the density.

-

Clean the cell thoroughly with appropriate solvents (e.g., ethanol, acetone) and dry it before the next measurement.

-

Viscosity Determination

The dynamic viscosity of liquids can be measured using various methods outlined in OECD Test Guideline 114 .[8][10][11][14] For a low-viscosity liquid like BDDMA, a rotational viscometer or a capillary viscometer is suitable.

-

Principle (Rotational Viscometer): This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this measured torque.

-

Methodology:

-

Select an appropriate spindle and rotational speed for the expected viscosity range.

-

Place a sufficient volume of the sample in a container and bring it to the test temperature (e.g., 20°C).

-

Immerse the spindle into the liquid to the marked depth.

-

Start the motor and allow the reading to stabilize.

-

Record the torque reading, which the instrument converts directly to a viscosity value in millipascal-seconds (mPa·s).

-

Refractive Index Measurement

The refractive index is typically measured using an Abbé refractometer, following a standard procedure like ASTM D1218 .[5][15][16]

-

Principle: This method is based on the measurement of the critical angle of refraction. A beam of monochromatic light (usually the sodium D-line, 589 nm) passes through the liquid sample and a prism. The angle at which the light is refracted is measured to determine the refractive index.

-

Methodology:

-

Calibrate the instrument using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of the BDDMA sample onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the test temperature (e.g., 20°C), which is maintained by a circulating water bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index directly from the instrument's scale.

-

Health and Safety Considerations

Based on available data, this compound is considered to have low to moderate acute toxicity.[1] However, it is classified as a moderate skin sensitizer and may cause an allergic skin reaction.[2][8] It is not found to cause skin or eye irritation in animal studies.[2] Environmentally, BDDMA is considered readily biodegradable and is not expected to bioaccumulate.[2][8]

The following OECD guidelines are relevant for assessing its safety profile:

Standard laboratory personal protective equipment, including gloves and safety glasses, should be worn when handling BDDMA.

Conclusion

This compound is a well-characterized difunctional monomer with a defined set of physicochemical properties that make it highly suitable for applications requiring crosslinking. Its low viscosity, high boiling point, and miscibility with organic solvents facilitate its use in a variety of formulations. An understanding of its properties, guided by standardized experimental protocols, is essential for its effective and safe application in research, development, and industrial manufacturing.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. scribd.com [scribd.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. books.google.cn [books.google.cn]

- 11. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]

- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 13. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 14. oecd.org [oecd.org]

- 15. petrolube.com [petrolube.com]

- 16. matestlabs.com [matestlabs.com]

- 17. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 18. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]

- 22. contractlaboratory.com [contractlaboratory.com]

- 23. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

A Guide to the Laboratory Synthesis and Purification of 1,4-Butanediol Dimethacrylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of 1,4-butanediol dimethacrylate (BDDMA), a crucial crosslinking agent in the development of various materials, including dental resins, adhesives, and coatings.[1][2] This document outlines detailed experimental protocols for common synthesis methods, presents quantitative data in a structured format, and includes visual diagrams to elucidate the experimental workflows.

Introduction

This compound (BDDMA) is a difunctional methacrylic monomer known for its ability to form rigid, crosslinked polymers with enhanced mechanical strength and thermal stability.[1] Its low viscosity and high solvency make it a valuable component in free-radical polymerization processes. The synthesis of high-purity BDDMA is essential for ensuring the desired properties and performance of the final polymeric materials. This guide details two primary synthesis routes: direct esterification and transesterification.

Synthesis of this compound

The two most common methods for synthesizing BDDMA in a laboratory setting are the direct esterification of 1,4-butanediol with methacrylic acid and the transesterification of methyl methacrylate with 1,4-butanediol.

Esterification of 1,4-Butanediol with Methacrylic Acid

This method involves the direct reaction of 1,4-butanediol with methacrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor to prevent the premature polymerization of the methacrylate groups.[1][3] Water is removed during the reaction to drive the equilibrium towards the formation of the diester.[1]

Experimental Protocol:

-

Reaction Setup: Equip a reaction flask with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a reflux condenser, and a heating mantle.

-

Charging Reagents: To the flask, add 1,4-butanediol, methacrylic acid, a suitable solvent that forms an azeotrope with water (e.g., cyclohexane or toluene), an acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst), and a polymerization inhibitor (e.g., hydroquinone).[3][4]

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.[3] Monitor the reaction progress by measuring the amount of water collected or by analyzing samples using techniques like gas chromatography (GC) or by measuring the acid value of the reaction mixture.[3]

-

Completion: The reaction is considered complete when the theoretical amount of water has been collected, or the acid value drops to a predetermined low level.[3]

Transesterification of Methyl Methacrylate with 1,4-Butanediol

Transesterification offers an alternative route using methyl methacrylate as the methacrylate source. This reaction is also catalyzed and requires the removal of the methanol byproduct to proceed to completion.[3][5] This method can be advantageous due to the lower boiling point of methanol, facilitating its removal.

Experimental Protocol:

-

Reaction Setup: A reaction distillation apparatus is typically used, consisting of a reaction flask, a distillation column, a condenser, and a receiving flask.

-

Charging Reagents: Charge the reaction flask with 1,4-butanediol, an excess of methyl methacrylate, a suitable catalyst (e.g., an organotin catalyst like dibutyltin oxide), and a polymerization inhibitor.[3][5]

-

Reaction: Heat the reaction mixture. The methanol formed during the transesterification will be removed by distillation, often as an azeotrope with methyl methacrylate.[5] The progress of the reaction can be monitored by the amount of methanol collected.

-

Completion: The reaction is driven to completion by the continuous removal of methanol.

Quantitative Data for Synthesis

The following tables summarize typical quantitative data for the synthesis of BDDMA.

Table 1: Reaction Parameters for Esterification

| Parameter | Value | Reference |

| Molar Ratio (Methacrylic Acid : 1,4-Butanediol) | 2.2 : 1 | [3] |

| Catalyst (HZSM-5) | 1-2% of total reactant weight | [3] |

| Polymerization Inhibitor (Hydroquinone) | ~1% of total reactant weight | [3] |

| Solvent | Cyclohexane | [3] |

| Reaction Temperature | 85 - 125 °C | [3] |

| Purity Achieved (by GC) | >98% | [3] |

Table 2: Reaction Parameters for Transesterification

| Parameter | Value | Reference |

| Molar Ratio (Methyl Methacrylate : 1,4-Butanediol) | 3.5-6.5 : 1 | [5] |

| Catalyst (Organotin) | 0.5-5.0% of total reactant mass | [5] |

| Polymerization Inhibitor (Composite) | 0.05-0.5% of total reactant mass | [5] |

| Reaction Temperature | 110 - 130 °C (kettle temperature) | [5] |

| Purity Achieved | >99.0% | [5] |

Purification of this compound

After synthesis, the crude BDDMA product contains unreacted starting materials, catalyst, inhibitor, and byproducts. A multi-step purification process is necessary to achieve the high purity required for most applications.

Experimental Protocol:

-

Neutralization and Washing:

-

Cool the reaction mixture to room temperature.

-

If an acid catalyst was used, neutralize it by washing the organic phase with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Wash the organic phase multiple times with distilled water or brine to remove any remaining water-soluble impurities and salts.[4] Use a separatory funnel for these liquid-liquid extractions.

-

-

Drying:

-

Dry the washed organic phase over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove residual water.

-

Filter off the drying agent.

-

-

Solvent Removal:

-

Remove the solvent (e.g., cyclohexane or toluene) using a rotary evaporator under reduced pressure.

-

-

Distillation:

-

The final and most critical purification step is vacuum distillation.[5] BDDMA has a high boiling point, and distillation under reduced pressure is necessary to prevent thermal polymerization.

-

Set up a vacuum distillation apparatus. It is crucial to maintain a stable vacuum and carefully control the temperature.

-

Collect the fraction corresponding to the boiling point of BDDMA at the given pressure (e.g., 132-134 °C at 4 mmHg).

-

Table 3: Purification Parameters

| Step | Reagents/Conditions | Purpose |

| Washing | Aqueous NaHCO₃/NaOH solution, Water, Brine | Neutralize catalyst, remove water-soluble impurities |

| Drying | Anhydrous MgSO₄ or Na₂SO₄ | Remove residual water |

| Solvent Removal | Rotary Evaporation | Remove reaction solvent |

| Final Purification | Vacuum Distillation | Isolate pure BDDMA from non-volatile impurities |

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows.

Caption: Synthesis routes for this compound.

Caption: Purification workflow for this compound.

Safety Considerations

-

Methacrylic acid is corrosive and has a strong odor. Handle it in a well-ventilated fume hood.

-

Polymerization inhibitors are used because methacrylates can polymerize exothermically, especially at elevated temperatures or in the presence of light.[6]

-

Vacuum distillation should be performed with appropriate safety measures, including using a safety screen, as there is a risk of glassware implosion.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The successful laboratory synthesis of high-purity this compound is readily achievable through either direct esterification or transesterification, followed by a systematic purification process. Careful control of reaction conditions, including stoichiometry, catalyst and inhibitor concentrations, and temperature, is crucial for maximizing yield and purity. The purification workflow, culminating in vacuum distillation, is essential for removing impurities that could adversely affect the performance of the resulting polymer. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to produce high-quality BDDMA for their specific applications.

References

- 1. Page loading... [guidechem.com]

- 2. This compound [huidziekten.nl]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. CN101462955A - Method for preparing 1,4-butanediol diacrylate - Google Patents [patents.google.com]

- 5. CN102030641B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

1,4-Butanediol dimethacrylate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

1,4-Butanediol dimethacrylate (BDDMA) is a difunctional monomer utilized extensively as a crosslinking agent in the synthesis of polymers. Its chemical structure features two methacrylate groups linked by a 1,4-butanediol spacer, enabling the formation of three-dimensional polymer networks.

| Property | Value | References |

| CAS Number | 2082-81-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₈O₄ | [1][2][3][4] |

| Molecular Weight | 226.27 g/mol | [2][3] |

| Appearance | Colorless liquid | [1][2] |

| Density | 1.023 g/mL at 25 °C | [5] |

| Boiling Point | 132-134 °C at 4 mmHg | |

| Synonyms | BDDMA, Butanediol dimethacrylate, Tetramethylene methacrylate | [2] |

Synthesis of this compound: An Experimental Workflow

The synthesis of this compound is typically achieved through the esterification of 1,4-butanediol with methacrylic acid or via transesterification with methyl methacrylate. The following diagram outlines a general workflow for its preparation.[6][7][8][9][10]

Detailed Experimental Protocol: Synthesis via Transesterification

This protocol is a representative example of the synthesis of this compound.

Materials:

-

Methyl methacrylate

-

1,4-Butanediol

-

Organotin catalyst (e.g., dibutyltin dilaurate)

-

Composite polymerization inhibitor

-

Reaction vessel equipped with a stirrer, condenser, and temperature control

-

Separation funnel

-

Vacuum distillation apparatus

Procedure:

-

Charging the Reactor: In a reaction vessel, combine methyl methacrylate and 1,4-butanediol.

-

Addition of Catalyst and Inhibitor: Introduce the organotin catalyst and the composite polymerization inhibitor to the reaction mixture.

-

Reaction: Heat the mixture while stirring. The reaction is carried out under reflux, and the progress can be monitored by observing the removal of the methanol byproduct.

-

Work-up: After the reaction is complete, cool the mixture.

-

Purification: The crude product is then purified, typically by washing with a basic solution to remove any acidic impurities, followed by drying and vacuum distillation to isolate the pure this compound.[7]

Applications in Polymer Science and Biomaterials

As a crosslinking agent, this compound is integral to the formulation of various polymers, enhancing their mechanical properties.[11] It is particularly prevalent in the field of dental resins and biomaterials.

Mechanical Properties of Crosslinked Polymers

The incorporation of this compound into polymer matrices, such as poly(methyl methacrylate) (PMMA), significantly influences their mechanical characteristics.

| Polymer System | BDDMA Concentration | Effect on Mechanical Properties | Reference |

| PMMA | 5-15% | Improvement in mechanical properties. | [12][13] |

| PMMA | 20% | Decrease in flexural strength and elastic modulus. | [12] |

Biological Effects and Cytotoxicity

The biocompatibility of materials containing this compound is a critical consideration, especially in medical and dental applications. Unreacted monomer can potentially leach from the polymer and interact with surrounding biological tissues.

Cytotoxicity in HL-60 Cells

Studies on the human promyelocytic leukemia cell line (HL-60) have provided insights into the cytotoxic effects of this compound. Research indicates that at toxic concentrations, this monomer can induce cell differentiation. The mechanism of cytotoxicity appears to be linked to alterations in glucose metabolism and mitochondrial dysfunction, rather than being primarily mediated by oxidative stress.[14]

Proposed Signaling Pathway for Cytotoxicity

The following diagram illustrates a proposed signaling pathway for the cytotoxic effects of this compound based on findings in HL-60 cells.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a cell line such as HL-60.

Materials:

-

HL-60 cells

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (BDDMA)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HL-60 cells into 96-well plates at a predetermined density (e.g., 1 x 10⁵ cells/mL) and allow them to attach or stabilize overnight in a humidified incubator at 37°C with 5% CO₂.[15]

-

Treatment: Prepare serial dilutions of BDDMA in the culture medium. Remove the old medium from the cells and add the BDDMA-containing medium to the respective wells. Include untreated control wells.

-

Incubation: Incubate the cells with the BDDMA for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

-

Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of BDDMA that inhibits 50% of cell growth) can be determined from the dose-response curve.[17][18]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound CAS#: 2082-81-7 [m.chemicalbook.com]

- 4. Butanediol dimethacrylate | C12H18O4 | CID 16387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-butane diol dimethacrylate, 2082-81-7 [thegoodscentscompany.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN102030641B - Method for preparing this compound - Google Patents [patents.google.com]

- 8. CN101462955A - Method for preparing 1,4-butanediol diacrylate - Google Patents [patents.google.com]

- 9. caloongchem.com [caloongchem.com]

- 10. 1,4-BUTANEDIOL DIACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin [mdpi.com]

- 13. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of this compound and urethane dimethacrylate on HL-60 cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dose- and Time-Dependent Response of Human Leukemia (HL-60) Cells to Arsenic Trioxide Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,4-Butanediol Dimethacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Butanediol dimethacrylate (BDDMA), a widely used crosslinking agent in polymer chemistry. This document is intended to be a valuable resource for professionals in research, science, and drug development who utilize BDDMA in their work.

Introduction to this compound

This compound (BDDMA) is a difunctional methacrylic monomer with the chemical formula C₁₂H₁₈O₄. It is a colorless to slightly yellowish liquid with a faint, ester-like odor. BDDMA is a key component in the formulation of various polymeric materials due to its ability to form strong, crosslinked networks upon polymerization. Its applications are extensive, ranging from dental composites and adhesives to coatings and hydrogels for drug delivery systems. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in these applications, enabling proper formulation, purification, and processing.

Solubility of this compound

The solubility of a solute in a solvent is a critical parameter in many chemical processes. For this compound, its solubility profile dictates its miscibility with other components in a formulation, which in turn affects the properties of the final polymeric material.

Qualitative Solubility Data

Extensive research indicates that this compound is readily miscible with a wide range of common organic solvents.[1] Miscibility implies that the two substances are soluble in each other in all proportions, forming a homogeneous solution. In contrast, BDDMA is sparingly soluble in water.[1]

The table below summarizes the qualitative solubility of this compound in various organic solvents based on available literature.

| Solvent Category | Specific Solvents | Solubility |

| Alcohols | Ethanol[1], Methanol[2] | Miscible (Slightly soluble in Methanol[2]) |

| Ketones | Acetone[1] | Miscible[1] |

| Chlorinated Solvents | Chloroform[1] | Miscible[1] (Sparingly soluble[2]) |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible |

| Water | - | Sparingly Soluble (243 mg/L at 20°C)[3] |

Note: There are some conflicting reports regarding the solubility in methanol and chloroform. While most sources indicate miscibility, one source suggests slight and sparingly soluble, respectively.[2] This highlights the importance of experimental verification for specific applications.

Experimental Protocol for Determining Solubility

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on standard laboratory practices for solubility assessment of liquid monomers.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Calibrated analytical balance (± 0.0001 g)

-

Glass vials with screw caps (e.g., 10 mL)

-

Calibrated micropipettes and tips

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Water bath or heating block with temperature control

-

Centrifuge

-

Spectrophotometer (optional, for quantitative analysis)

Experimental Procedure

-

Preparation of Stock Solution (if quantitative analysis is desired):

-

Accurately weigh a known mass of BDDMA and dissolve it in a known volume of the solvent to prepare a stock solution of a specific concentration.

-

-

Qualitative Solubility Determination (Visual Method):

-

Add a known volume (e.g., 1 mL) of the organic solvent to a clean, dry glass vial.

-

Incrementally add known volumes of BDDMA to the solvent.

-

After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Visually inspect the solution against a well-lit background for any signs of immiscibility, such as cloudiness, phase separation, or the formation of droplets.

-

Continue adding BDDMA until it no longer dissolves or until a significant volume has been added, indicating miscibility.

-

Record the observations at each step.

-

-

Quantitative Solubility Determination (Saturation Method):

-

Add an excess amount of BDDMA to a known volume of the solvent in a glass vial.

-

Cap the vial tightly and place it on a magnetic stirrer. Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the mixture to stand undisturbed for a few hours to let any undissolved BDDMA settle.

-

Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to further separate the undissolved solute.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Determine the concentration of BDDMA in the supernatant. This can be done by:

-

Gravimetric Analysis: Weigh the aliquot of the supernatant, evaporate the solvent under controlled conditions, and then weigh the remaining BDDMA.

-

Spectrophotometric Analysis: If BDDMA has a suitable chromophore, create a calibration curve using the stock solution and measure the absorbance of the diluted supernatant.

-

-

-

Data Analysis and Reporting:

-

For qualitative analysis, report the solubility in terms such as "miscible," "soluble," "sparingly soluble," or "insoluble."

-

For quantitative analysis, calculate the solubility in units such as g/100 mL or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualizing Key Processes Involving this compound

The following diagrams, generated using the DOT language, illustrate important workflows and chemical processes related to the use of this compound.

Workflow for the Use of this compound in Dental Composites

References

Spectroscopic Analysis of 1,4-Butanediol Dimethacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1,4-Butanediol dimethacrylate (BDDMA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and material science who utilize BDDMA in their work. This document outlines the key spectroscopic characteristics of BDDMA, detailed experimental protocols for its analysis, and a summary of its spectral data.

Introduction

This compound (BDDMA) is a difunctional monomer widely used in the synthesis of polymers for various applications, including dental resins, coatings, adhesives, and biomaterials. Its chemical structure, featuring two methacrylate groups separated by a flexible butane chain, allows for the formation of cross-linked polymers with tailored properties. Accurate characterization of BDDMA is crucial for ensuring the quality, purity, and performance of the resulting polymeric materials. NMR and FTIR spectroscopy are powerful analytical techniques for elucidating the molecular structure and identifying the functional groups present in BDDMA.

Chemical Structure and Spectroscopic Correlation

The chemical structure of this compound is fundamental to interpreting its spectroscopic data. The molecule's symmetry and the distinct chemical environments of its protons and carbons give rise to characteristic signals in its NMR and FTIR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of BDDMA, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Analysis

The ¹H NMR spectrum of BDDMA is characterized by distinct signals corresponding to the vinylic protons, the ester-linked methylene protons, the internal methylene protons of the butane chain, and the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (See Figure 1) |

| ~6.1 | s | 2H | H¹ (cis to C=O) |

| ~5.5 | s | 2H | H¹' (trans to C=O) |

| ~4.1 | t | 4H | H⁷, H⁷' |

| ~1.9 | s | 6H | H³, H³' |

| ~1.7 | m | 4H | H⁸, H⁸' |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the BDDMA molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed.

| Chemical Shift (δ) ppm | Assignment (See Figure 1) |

| ~167 | C⁵, C⁵' (C=O) |

| ~136 | C², C²' |

| ~125 | C¹, C¹' |

| ~64 | C⁷, C⁷' |

| ~25 | C⁸, C⁸' |

| ~18 | C³, C³' |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in BDDMA by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960 | C-H stretch (sp³) | Alkane |

| ~1720 | C=O stretch | Ester |

| ~1640 | C=C stretch | Alkene |

| ~1450 | C-H bend | Alkane |

| ~1160 | C-O stretch | Ester |

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FTIR spectra of BDDMA are provided below.

NMR Spectroscopy Protocol

A standardized protocol for obtaining ¹H and ¹³C NMR spectra of BDDMA is as follows:

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution.

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (typically 16 to 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A higher number of scans (typically 1024 to 4096) is required due to the low natural abundance of the ¹³C isotope.

Data Processing:

-

The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

-

The resulting spectrum is phase- and baseline-corrected.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

FTIR Spectroscopy Protocol

The following protocol is recommended for the FTIR analysis of liquid BDDMA using an Attenuated Total Reflectance (ATR) accessory, which is a convenient method for liquid samples.[1]

Instrumentation: An FTIR spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place one to two drops of liquid BDDMA directly onto the ATR crystal.

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient.

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Identify the characteristic absorption peaks and assign them to the corresponding molecular vibrations.

Conclusion

This guide provides a foundational understanding of the spectroscopic analysis of this compound using NMR and FTIR techniques. The provided data and protocols serve as a valuable resource for the quality control, structural verification, and research and development involving BDDMA and its polymeric derivatives. Adherence to the detailed experimental procedures will ensure the acquisition of high-quality, reproducible spectroscopic data, which is essential for accurate material characterization.

References

In-Depth Technical Guide: Thermal Properties of 1,4-Butanediol Dimethacrylate

This technical guide provides a comprehensive overview of the thermal properties, specifically the glass transition temperature (Tg) and melting temperature (Tm), of 1,4-Butanediol Dimethacrylate (BBDMA) and its corresponding polymer, poly(this compound). This document is intended for researchers, scientists, and drug development professionals working with this versatile crosslinking agent.

Thermal Properties of this compound Monomer

This compound is a difunctional methacrylic monomer utilized in free-radical polymerization. The thermal characteristics of the monomer are crucial for its storage, handling, and polymerization processes.

Data Presentation

| Property | Value | Source |

| Melting Point | -117 °C (literature value) | [1] |

| Freezing Point | -23 °C | [2] |

| Boiling Point | 132-134 °C at 4 mmHg | [1] |

Note on Melting and Freezing Points: The significant discrepancy between the reported melting point and freezing point may be attributed to differences in experimental conditions, purity of the sample, or the methods of determination. The freezing point is a more commonly cited value in safety and technical data sheets.

Thermal Properties of Poly(this compound)

Poly(this compound) is a crosslinked polymer formed from the polymerization of BBDMA monomers. Its thermal properties are critical for determining its end-use applications and performance characteristics.

Data Presentation

For instance, in thermoplastic polyurethanes (TPUs) synthesized with 4,4′-diphenylmethane diisocyanate (MDI) and 1,4-butanediol (BDO) as a chain extender, the hard segment exhibits a glass transition temperature.

| Polymer System | Glass Transition Temperature (Tg) of Hard Segment | Melting Temperature (Tm) of Hard Segment |

| MDI/BDO based TPU (100% BDO) | 106.5 °C | - |

| MDI/BDO/DPG based TPU (75% BDO) | 102.3 °C | - |

Experimental Protocol: Determination of Tg and Tm by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Principle

DSC measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program. The glass transition is observed as a step-like change in the heat capacity, while melting is an endothermic process that appears as a peak on the DSC thermogram.

Methodology

A general procedure for determining the Tg and Tm of poly(this compound) is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the cured poly(this compound) sample into an aluminum DSC pan.

-

Crimp the pan with a lid to ensure good thermal contact and to contain any potential volatiles.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

-

-

Thermal Program:

-

First Heating Scan: Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected transitions (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min). This scan is used to erase the thermal history of the sample.

-

Cooling Scan: Cool the sample from the upper temperature limit back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again under the same conditions as the first heating scan. The Tg and Tm are typically determined from this second heating scan to ensure the data reflects the intrinsic properties of the material.

-

-

Data Analysis:

-

The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.

-

The melting temperature (Tm) is determined as the peak temperature of the endothermic melting peak.

-

Visualization of Cellular Effects of this compound

While specific signaling pathways for this compound are not extensively detailed in the literature, studies on its cytotoxicity provide insights into its cellular effects. The unreacted monomer can leach from dental composites and interact with cells.[3] Research suggests that the cytotoxicity of BBDMA is linked to alterations in cellular metabolism, particularly affecting mitochondrial function, rather than being primarily caused by oxidative stress.[3]

Below is a logical workflow diagram illustrating the proposed cytotoxic mechanism of residual this compound monomer.

References

The Role of 1,4-Butanediol Dimethacrylate (BDDMA) as a Difunctional Crosslinker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Butanediol dimethacrylate (BDDMA) is a difunctional methacrylic monomer widely utilized as a crosslinking agent in the synthesis of a diverse range of polymeric materials.[1] Its chemical structure, featuring two methacrylate groups separated by a flexible four-carbon aliphatic chain, allows for the formation of three-dimensional polymer networks through free-radical polymerization.[2][3] This crosslinking imparts significant enhancements to the mechanical strength, thermal stability, and chemical resistance of the resulting polymers.[2][4] BDDMA is a key component in numerous applications, including dental resins and composites, high-performance coatings, adhesives, and hydrogels for biomedical applications.[4][5][6] This technical guide provides an in-depth overview of the core principles of BDDMA as a crosslinker, including its physicochemical properties, role in polymerization, and impact on material characteristics, supported by quantitative data and detailed experimental protocols.

Physicochemical Properties of BDDMA

BDDMA is a colorless, viscous liquid with low volatility and moderate solubility in water.[1] It is highly miscible with a wide range of organic solvents.[1] The key properties of BDDMA are summarized in Table 1.

Table 1: Physicochemical Properties of this compound (BDDMA)

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₁₈O₄ | [1][4] |

| Molecular Weight | 226.27 g/mol | [1][6] |

| CAS Number | 2082-81-7 | [1][4] |

| EC Number | 218-218-1 | [1][4] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 1.023 g/mL at 25 °C | [1] |

| Boiling Point | 132-134 °C at 4 mmHg | [1] |

| Refractive Index | n20/D 1.456 | [1] |

| Viscosity | Low | [4][6] |

| Inhibitor (MEHQ) | 300-500 ppm | [1] |

The Role of BDDMA in Polymerization

BDDMA functions as a crosslinker by participating in free-radical polymerization. The process is typically initiated by thermal decomposition of an initiator or by photopolymerization upon exposure to UV light.[2][6] The mechanism involves the formation of free radicals that react with the vinyl groups of the BDDMA and other monomers, leading to the growth of polymer chains and the formation of a crosslinked network.

Free-Radical Polymerization Mechanism

The free-radical polymerization of dimethacrylate monomers like BDDMA proceeds through three main stages: initiation, propagation, and termination.[2][3]

-

Initiation: A free radical initiator (e.g., a peroxide or an azo compound) decomposes to form primary radicals. These radicals then react with a monomer molecule to create an active monomer radical.[2]

-

Propagation: The monomer radical adds to another monomer molecule, propagating the polymer chain. In the presence of a difunctional crosslinker like BDDMA, the growing polymer chain can incorporate the second methacrylate group of a BDDMA molecule that is already part of another chain, forming a crosslink.

-

Termination: The growth of polymer chains is terminated by the combination or disproportionation of two radical chain ends.[3]

Impact of BDDMA on Material Properties

The incorporation of BDDMA as a crosslinker has a profound effect on the mechanical and physical properties of the resulting polymer. The concentration of BDDMA is a critical parameter that can be tuned to achieve desired material characteristics.

Mechanical Properties

Increasing the concentration of BDDMA generally leads to a higher crosslink density, which in turn enhances the mechanical properties of the polymer, such as flexural strength, elastic modulus, and hardness. However, at very high concentrations, the network can become brittle.

Table 2: Influence of Crosslinker Concentration on Mechanical Properties of PMMA-based Resins

| Crosslinker | Concentration (vol%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Surface Hardness (Vickers) | Reference(s) |

| EGDMA | 5 | 95.3 ± 8.1 | 2.8 ± 0.3 | 21.2 ± 1.5 | [7] |

| EGDMA | 10 | 98.7 ± 7.5 | 3.0 ± 0.2 | 22.1 ± 1.2 | [7] |

| EGDMA | 15 | 102.4 ± 9.2 | 3.1 ± 0.3 | 22.8 ± 1.8 | [7] |

| EGDMA | 20 | 89.1 ± 6.8 | 2.6 ± 0.2 | 20.5 ± 1.4 | [7] |

| TEGDMA | 5 | 92.1 ± 7.9 | 2.7 ± 0.3 | 20.8 ± 1.6 | [7] |

| TEGDMA | 10 | 94.5 ± 8.3 | 2.8 ± 0.2 | 21.5 ± 1.3 | [7] |

| TEGDMA | 15 | 96.8 ± 7.1 | 2.9 ± 0.3 | 22.0 ± 1.7 | [7] |

| TEGDMA | 20 | 85.3 ± 6.5 | 2.5 ± 0.2 | 19.9 ± 1.5 | [7] |

*Note: Ethylene glycol dimethacrylate (EGDMA) and triethylene glycol dimethacrylate (TEGDMA) are structurally similar to BDDMA and the data provides a comparative understanding of the effect of dimethacrylate crosslinker concentration.

Swelling Behavior

In the context of hydrogels, the crosslink density imparted by BDDMA governs the swelling behavior. A higher concentration of BDDMA results in a more tightly crosslinked network, which restricts the uptake of water and leads to a lower equilibrium swelling ratio.

Table 3: Swelling Ratio of Hydrogels with Varying Crosslinker Concentrations

| Polymer System | Crosslinker | Concentration (mol%) | Equilibrium Swelling Ratio (%) | Reference(s) |

| Poly(HEMA) | EGDMA | 0.5 | ~1500 | |

| Poly(HEMA) | EGDMA | 1.0 | ~1000 | |

| Poly(HEMA) | EGDMA* | 2.0 | ~600 |

*Note: Data for EGDMA is presented to illustrate the general trend of crosslinker concentration on swelling behavior, which is applicable to BDDMA-crosslinked hydrogels.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a BDDMA-containing dental resin and the characterization of its properties.

Synthesis of a BDDMA-Based Dental Resin Composite

This protocol describes the formulation and photopolymerization of an experimental dental resin composite.

Materials:

-

Bisphenol A-glycidyl methacrylate (Bis-GMA)

-

Triethylene glycol dimethacrylate (TEGDMA)

-

This compound (BDDMA)

-

Camphorquinone (CQ) (photoinitiator)

-

Ethyl-4-(dimethylamino)benzoate (EDMAB) (co-initiator)

-

Silanized filler particles (e.g., silica, glass)

Procedure:

-

Resin Matrix Formulation: In a light-protected container, prepare the resin matrix by mixing Bis-GMA, TEGDMA, and BDDMA in the desired weight ratio (e.g., 50:25:25 wt%).

-

Initiator System Addition: Add the photoinitiator system, typically 0.5 wt% camphorquinone and 1.0 wt% EDMAB relative to the total monomer weight. Mix thoroughly until a homogenous solution is obtained.

-

Filler Incorporation: Gradually add the silanized filler particles to the resin matrix while mixing continuously. A high-speed mechanical mixer or a dual asymmetric centrifuge is recommended for uniform dispersion and to minimize air entrapment. The filler loading can be varied (e.g., 60-80 wt%) depending on the desired handling and mechanical properties.

-

Degassing: Place the composite paste in a vacuum chamber to remove any entrapped air bubbles.

-

Curing: Place the uncured composite into a mold of desired dimensions. Photopolymerize the composite using a dental curing light (e.g., LED or halogen) with an intensity of at least 600 mW/cm² for the recommended time (typically 20-40 seconds per 2 mm increment).

Measurement of Swelling Ratio of a BDDMA-Crosslinked Hydrogel

This protocol outlines the procedure for determining the equilibrium swelling ratio of a hydrogel.

Materials:

-

Dried hydrogel sample

-

Deionized water or phosphate-buffered saline (PBS)

-

Analytical balance

-

Vials

-

Temperature-controlled incubator or water bath

Procedure:

-

Dry Weight Measurement: Accurately weigh a dried hydrogel sample using an analytical balance. Record this weight as the dry weight (W_d).

-

Swelling: Place the dried hydrogel in a vial and add an excess of the swelling medium (e.g., deionized water or PBS).

-

Incubation: Place the vial in a temperature-controlled environment (e.g., 37°C) to allow the hydrogel to swell.

-

Swollen Weight Measurement: At regular time intervals, remove the hydrogel from the swelling medium, gently blot the surface with a lint-free wipe to remove excess surface water, and weigh it. Record this as the swollen weight (W_s).

-

Equilibrium Swelling: Repeat step 4 until the swollen weight becomes constant over several measurements, indicating that equilibrium swelling has been reached.

-

Calculation: Calculate the equilibrium swelling ratio (ESR) using the following formula:

ESR (%) = [(W_s_eq - W_d) / W_d] * 100

where W_s_eq is the weight of the hydrogel at equilibrium swelling.

Conclusion

This compound is a versatile and effective difunctional crosslinker that plays a critical role in tailoring the properties of a wide array of polymeric materials. Its ability to form robust, crosslinked networks upon polymerization allows for significant improvements in mechanical strength, thermal stability, and chemical resistance. By carefully controlling the concentration of BDDMA in a polymer formulation, researchers and developers can precisely tune the material properties to meet the specific demands of applications ranging from high-strength dental composites to highly absorbent hydrogels for drug delivery. The experimental protocols and data presented in this guide provide a foundational understanding for the effective utilization of BDDMA in advanced material design and development.

References

- 1. benchchem.com [benchchem.com]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 3. A digital workflow for layering composite resin restorations by using 3-dimensionally printed templates to replicate the contralateral tooth accurately and rapidly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. ripublication.com [ripublication.com]

- 7. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Methacrylate Groups in 1,4-Butanediol Dimethacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Butanediol dimethacrylate (BDDMA) is a key difunctional monomer utilized extensively in the formulation of polymers for medical devices, dental composites, and drug delivery systems. The reactivity of its two methacrylate groups is a critical determinant of the final polymer network structure and, consequently, its physicochemical and mechanical properties. This technical guide provides a comprehensive overview of the reactivity of BDDMA's methacrylate moieties, presenting quantitative kinetic data, detailed experimental protocols for characterization, and a mechanistic exploration of its polymerization.

Introduction

This compound is a crosslinking agent prized for its ability to form rigid, three-dimensional polymer networks upon polymerization.[1] The kinetics of this polymerization process, driven by the reactivity of the terminal methacrylate groups, dictates crucial material properties such as conversion efficiency, mechanical strength, and chemical resistance.[2] Understanding and controlling this reactivity is paramount for the rational design of advanced biomaterials and drug delivery vehicles.

This guide will delve into the factors influencing the reactivity of BDDMA's methacrylate groups, provide quantitative comparisons with other common dimethacrylates, and offer detailed methodologies for assessing this reactivity in a laboratory setting.

Synthesis of this compound